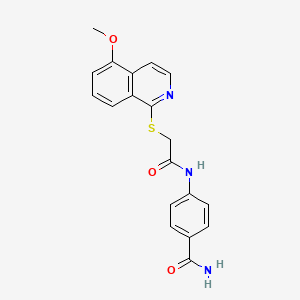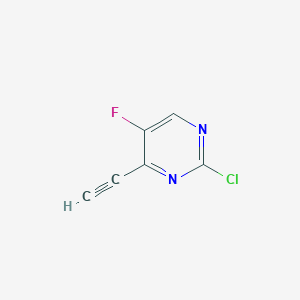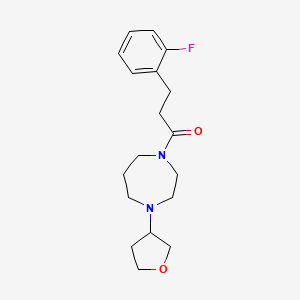![molecular formula C12H10N2O2 B2610689 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone CAS No. 866156-98-1](/img/structure/B2610689.png)
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone” is a chemical compound with the linear formula C12H10N2O2 . It is also known as “1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one” and has a molecular weight of 214.22 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H10N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-8H,1H3 . This indicates that the compound contains 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Applications De Recherche Scientifique
Chromone Derivatives as Radical Scavengers
Chromones and their derivatives, including compounds structurally related to "1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone," have been identified as potent radical scavengers. These compounds demonstrate significant antioxidant potential, which is crucial in neutralizing reactive oxygen species and preventing free radical processes that can lead to cell impairment and various diseases. The structural elements such as the double bond and carbonyl group of chromone nucleus are pivotal for their radical scavenging activity, suggesting that similar compounds may also possess these beneficial properties (Yadav et al., 2014).
Hydroxycoumarin Chemistry and Bioactivity
Hydroxycoumarins, another related compound class, exhibit a wide array of physical, chemical, and biological properties. The synthesis routes and reactivity of these compounds, including their significant roles in genetics, pharmacology, and microbiology, highlight the versatility and potential of structurally similar compounds in scientific research (Yoda, 2020).
Pyridazinone Compounds and Selective Inhibition
Compounds within the pyridazinone class, acting as selective cyclooxygenase inhibitors, offer insights into the therapeutic applications of related chemical structures. The selectivity and efficacy of these compounds in reducing inflammation and pain associated with arthritis provide a template for understanding how "this compound" could be explored for similar bioactivities (Asif, 2016).
Hexaazatriphenylene (HAT) Derivatives in Device Applications
HAT derivatives, known for their electron-deficient, rigid, planar structures, offer a basis for molecular design, self-organization, and device applications. The ability of these compounds to serve as scaffolds in organic materials and nanoscience suggests potential research avenues for "this compound" in similar technological applications (Segura et al., 2015).
Safety and Hazards
The safety information for “1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(4-pyrazin-2-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXSXPYOVTBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2610606.png)
![1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2610607.png)
![2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610608.png)
![N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2610610.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2610614.png)
![N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2610615.png)



![2-[(2-Phenoxyethyl)amino]isophthalonitrile](/img/structure/B2610624.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2610627.png)
![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)
